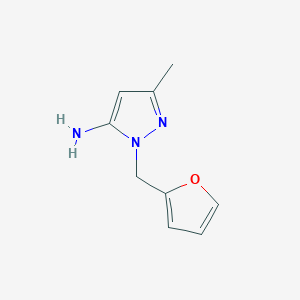

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine

Descripción general

Descripción

Métodos De Preparación

The synthetic routes and reaction conditions for preparing 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the formation of the pyrazole ring and subsequent functionalization with furan and amine groups . Industrial production methods are likely to involve similar synthetic routes but optimized for scale and efficiency.

Análisis De Reacciones Químicas

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique pyrazole and furan rings allow for diverse functionalization, making it valuable in the development of new chemical entities. The synthesis typically involves a series of organic reactions that include the formation of the pyrazole ring followed by functionalization with furan and amine groups.

Biological Applications

Enzyme Interactions and Protein Modifications

In biological research, 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine is utilized to study enzyme interactions and protein modifications. Its ability to bind to specific enzymes or receptors can modulate their activity, leading to various biological effects. Ongoing research is focused on elucidating the exact molecular targets and pathways involved.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown varying degrees of inhibition against bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. These findings suggest potential therapeutic applications in treating infections caused by resistant bacterial strains .

Medicinal Chemistry

Therapeutic Potential

Research into the therapeutic effects of this compound is ongoing, particularly regarding its interactions with biological targets associated with various diseases. The compound has been investigated for its potential use in treating conditions related to inflammation and cancer due to its ability to inhibit specific protein kinases involved in cell proliferation and migration .

Industrial Applications

Material Development

In industrial settings, this compound may be utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities, including coatings, polymers, and other composite materials.

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of synthesized derivatives against MRSA, demonstrating significant inhibition compared to standard antibiotics. The most potent derivative exhibited a minimum inhibitory concentration (MIC) lower than that of conventional treatments . -

Therapeutic Target Investigation

Research focused on identifying molecular targets for this compound revealed its binding affinity to DprE1 protein, suggesting potential use as an anti-tubercular agent .

Mecanismo De Acción

The mechanism of action of 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine can be compared with other similar compounds, such as:

This compound derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.

Other pyrazole derivatives: Compounds with the pyrazole ring but different substituents can have different reactivity and applications.

Furan derivatives: Compounds with the furan ring but different substituents can also be compared to highlight the unique properties of this compound.

This compound’s uniqueness lies in its specific combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole intermediates. Various methods have been documented, including refluxing in solvents like ethanol, which yields high purity and good yields of the target compound.

Biological Activity

The biological activity of this compound has been extensively studied, revealing several pharmacological properties:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various pathogens, showing effectiveness with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL. The compound's mechanism is believed to involve disruption of microbial cell walls and inhibition of essential metabolic pathways.

Analgesic and Anti-inflammatory Properties

In animal models, this compound demonstrated notable analgesic effects comparable to standard analgesics like aspirin. Additionally, it exhibited anti-inflammatory properties by reducing edema in carrageenan-induced inflammation models.

Central Nervous System (CNS) Effects

Studies have suggested that this compound may possess CNS depressant activities. Behavioral assays in rodents indicated sedative effects, which could be beneficial for developing treatments for anxiety and sleep disorders.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Pharmaceutical Research International highlighted the synthesis of various pyrazole derivatives, including this compound, which showed promising antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .

- Analgesic Activity : In a controlled experiment involving rats, the administration of the compound resulted in a significant reduction in pain response compared to a placebo group, indicating its potential as an analgesic agent .

- CNS Effects : Another study evaluated the sedative effects through open field tests and elevated plus maze tests, demonstrating reduced locomotion and increased time spent in open arms, suggesting anxiolytic-like effects .

Table of Biological Activities

Propiedades

IUPAC Name |

2-(furan-2-ylmethyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDJKHAMSFTBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360121 | |

| Record name | 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4394-27-8 | |

| Record name | 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.